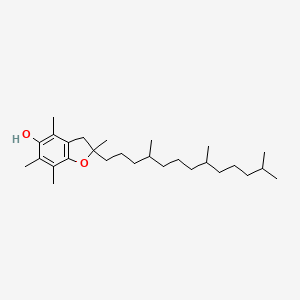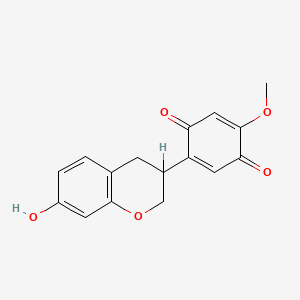
Claussequinone
Vue d'ensemble
Description
Claussequinone is a compound with the systematic name 7-Hydroxy-4’-methoxyisoflavanquinone . It has the molecular formula C16H14O5 and an exact mass of 286.084125 . It belongs to the main class of polyketides and the subclass of flavonoids .
Synthesis Analysis
Claussequinone can be synthesized by the oxidative rearrangement of 2′-hydroxy- or 2′-acetoxy-chalcones with thallium (III) nitrate in methanol into 1- (2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-ones . This is followed by cyclisation . Claussequinone was rapidly formed by autoxidation of its hydroquinone precursor .Molecular Structure Analysis
Claussequinone has a complex molecular structure with heavy atoms, rings, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . Its InChiKey is PDAKXMIQFUHWQC-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of Claussequinone involves the oxidative rearrangement of chalcones with thallium (III) nitrate . This process is followed by cyclisation . The rapid formation of Claussequinone by autoxidation of its hydroquinone precursor suggests that oxidation may also have occurred during the isolation of the metabolite .Physical And Chemical Properties Analysis
Claussequinone has a calculated physicochemical properties such as heavy atoms, rings, aromatic rings, rotatable bonds, Van der Waals molecular volume, topological polar surface area, hydrogen bond donors, hydrogen bond acceptors, logP, and molar refractivity .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Claussequinone has been studied in the context of anti-inflammatory activity. Research conducted by Emim, Oliveira, and Lapa (1994) explored the anti-inflammatory effects of various bioflavonoids, including hesperidin, duartin, and claussequinone. They found that while hesperidin demonstrated significant anti-inflammatory effects in their tests, claussequinone was ineffective in the same tests. This indicates that claussequinone may not be as effective as other flavonoids in reducing inflammation.
Antioxidant Activity
Studies have also investigated the antioxidant properties of related compounds. For instance, Mansour et al. (2002) examined thymoquinone, a component derived from Nigella sativa, for its antioxidant properties. They found that thymoquinone significantly reduced hepatic and cardiac lipid peroxidation, indicating potent antioxidant activities. Although this study focused on thymoquinone, it highlights the potential of related compounds in mitigating oxidative stress.
Pharmaceutical Formulation and Stability
In the realm of pharmaceutical formulation, research on the solubility and degradation kinetics of phytochemicals, including thymoquinone, is relevant. Salmani, Asghar, Lv, and Zhou (2014) conducted a study to understand the solubility and stability profiles of thymoquinone in aqueous solutions. Their findings revealed significant degradation of thymoquinone in aqueous solutions, especially at alkaline pH, and emphasized the importance of considering the stability of such compounds in pharmaceutical formulations.
Potential in Cancer Therapy
The potential of related compounds in cancer therapy has been explored as well. For example, Yi et al. (2008) studied thymoquinone for its ability to inhibit tumor angiogenesis and tumor growth. They found that thymoquinone effectively inhibited these processes, suggesting its potential as a drug candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAKXMIQFUHWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Claussequinone | |
CAS RN |
35878-39-8 | |
| Record name | Claussequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)
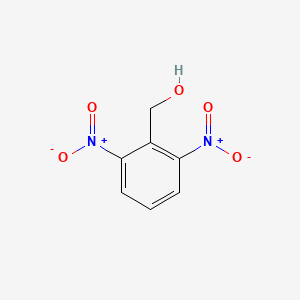
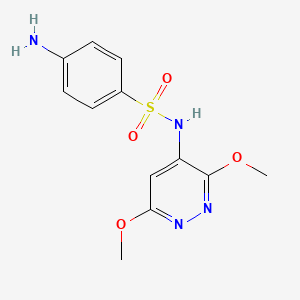
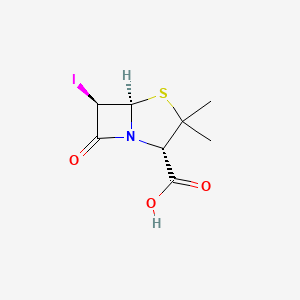
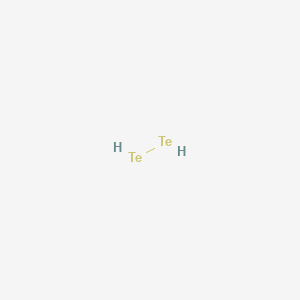
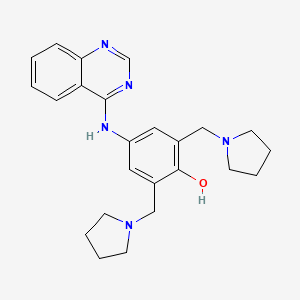
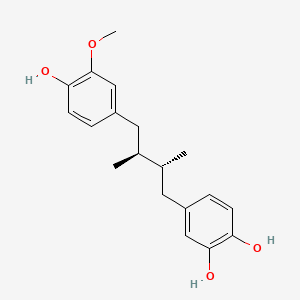
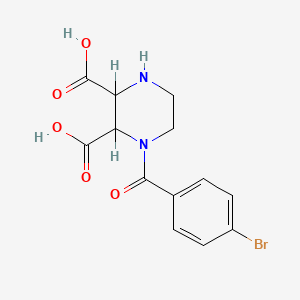
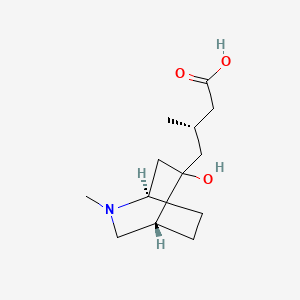
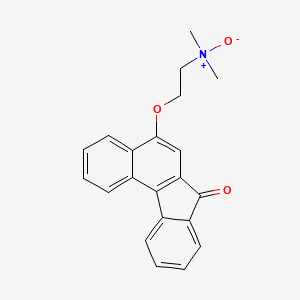
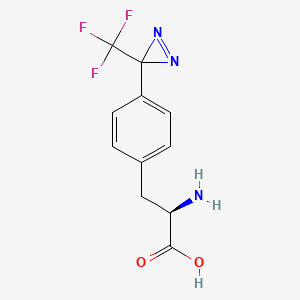
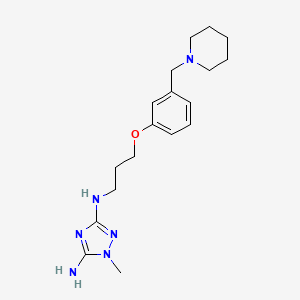
![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)
